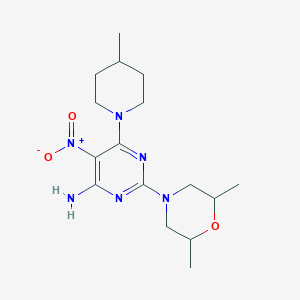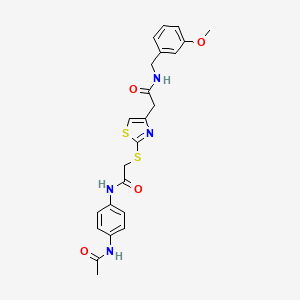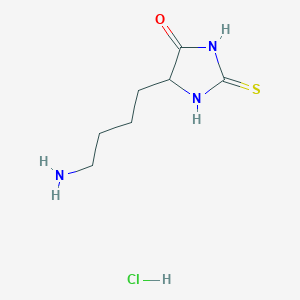![molecular formula C8H13ClO2S B2413921 [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride CAS No. 2418594-09-7](/img/structure/B2413921.png)
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride, also known as camphorsulfonyl chloride, is a chemical compound widely used in organic synthesis. It is a colorless to pale yellow liquid that is highly reactive and can cause severe skin and eye irritation. This compound is used in various applications, including as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Electrochemical Properties in Ionic Liquids
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride, as a variant of methanesulfonyl chloride (MSC), shows promise in electrochemical applications. A study by Su, Winnick, and Kohl (2001) investigated the use of MSC in a room-temperature ionic liquid with aluminum chloride. They studied its electrochemical properties in the context of sodium insertion into vanadium pentoxide films prepared via the sol–gel route, highlighting MSC's potential as an electrolyte component in energy storage devices (Su, L., Winnick, J., & Kohl, P. A., 2001).
Organic Synthesis and Chlorination
In organic chemistry, MSC derivatives are used in selective chlorination processes. A study by Benazza et al. (1991) demonstrated that MSC in N,N-dimethylformamide can transform unprotected d-arabinitol into its 1,5-dichloro derivative, showcasing its utility in the functionalization of organic molecules (Benazza, M., Beaupère, D., Uzan, R., & Demailly, G., 1991).
Chemical Reactivity and Derivative Formation
Further exploring its reactivity, a 2021 study by Khoroshunova et al. focused on the activation of a hydroxyl group towards nucleophilic substitution through reactions with MSC. This study underscores the versatility of MSC derivatives in creating various functional derivatives (Khoroshunova, Y. V., et al., 2021).
Structural and Spectroscopic Analysis
Understanding the molecular structure of MSC derivatives is crucial in various applications. Hargittai and Hargittai (1973) conducted a study on the molecular structure of methane sulfonyl chloride, providing valuable data for spectroscopic analysis and structural determination (Hargittai, M. & Hargittai, I., 1973).
properties
IUPAC Name |
[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-7-1-2-8(7)4-6/h6-8H,1-5H2/t6?,7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKDKBAWQRHSH-IEESLHIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2413840.png)
![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)
![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)
![N-[[2-(Dimethylamino)-5-(3-ethylsulfanylpropanoylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413845.png)

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)





